molecular formula C19H17F2N3O3 B2850068 GLP-26 CAS No. 2133017-36-2

GLP-26

Número de catálogo: B2850068
Número CAS: 2133017-36-2
Peso molecular: 373.36
Clave InChI: SQOFSIXYJGPNKV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GLP-26 es un compuesto químico conocido por su función como modulador de la ensambladura de la cápside del virus de la hepatitis B. Ha demostrado un potencial significativo en la inhibición de la replicación del ADN del virus de la hepatitis B y la reducción de los niveles de ADN circular cerrado covalentemente. Este compuesto interrumpe la encapsidación del ARN pregenómico, lo que lleva al desensamblaje de la nucleocápside y a una reducción en los depósitos de ADN circular cerrado covalentemente .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de GLP-26 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsiguientes. La ruta sintética detallada y las condiciones de reacción son de propiedad exclusiva y no se divulgan públicamente. Se sabe que el compuesto contiene un grupo alquino, que puede sufrir reacciones de cicloadición azida-alquino catalizadas por cobre .

Métodos de producción industrial

Los métodos de producción industrial para this compound no están ampliamente documentados. Por lo general, estos compuestos se sintetizan en laboratorios especializados bajo condiciones controladas para garantizar una alta pureza y rendimiento. El proceso de producción implica estrictas medidas de control de calidad para mantener la eficacia y la seguridad del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

GLP-26 experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound. Estos derivados pueden tener diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

Antiviral Efficacy

Mechanism of Action:
GLP-26 acts by modulating the assembly of HBV capsids, which is crucial for viral replication. It has demonstrated significant antiviral activity with an effective concentration (EC50) in the low nanomolar range, specifically 0.003 μM in HepAD38 cells and 0.04 μM in primary human hepatocytes .

In Vitro Studies:
In vitro studies have shown that this compound effectively reduces levels of covalently closed circular DNA (cccDNA) and HBV antigens, including HBeAg and HBsAg. The compound was observed to decrease cccDNA amplification by more than one log reduction, indicating its potential to disrupt HBV replication cycles .

In Vivo Studies:
In animal models, particularly humanized mice infected with HBV, this compound exhibited a remarkable ability to reduce viral loads significantly. For instance, combination therapy with entecavir resulted in a decrease of HBV log10 titers by 4.6-fold compared to placebo treatments . Sustained virologic responses were noted even 12 weeks post-treatment cessation, showcasing the long-lasting effects of this compound .

Pharmacokinetics

Bioavailability and Stability:
this compound has shown favorable pharmacokinetic properties. In cynomolgus monkeys, oral administration resulted in 34% bioavailability with a mean terminal elimination half-life of 2.4 hours . In humanized mouse models, this compound displayed an area under the concentration-time curve (AUC) that supports its potential for effective dosing regimens.

Toxicity Profile:
Toxicological assessments have indicated that this compound is well-tolerated in both primary human cardiomyocytes and non-human primate studies. It did not exhibit significant toxicity even at higher concentrations, suggesting a wide therapeutic window .

Comparative Data

The following table summarizes key findings related to this compound's antiviral efficacy, pharmacokinetics, and toxicity across different studies:

Study Model EC50 (μM) Viral Load Reduction (log10) Bioavailability (%) Half-Life (h) Toxicity Observations
HepAD38 Cells0.003N/AN/AN/ANo toxicity at 100 μM
Humanized MiceN/A2.3–4.6N/AN/AWell-tolerated
Cynomolgus MonkeysN/AN/A342.4Safe in cardiomyocytes

Case Studies

  • Combination Therapy with Entecavir:
    In a study involving HBV-infected humanized mice, the combination of this compound and entecavir resulted in significant decreases in both HBV DNA and antigen levels over a treatment period of 10 weeks. The treatment led to undetectable viremia in half of the mice by the end of the study .
  • Long-Term Efficacy:
    Another study highlighted that treatment with this compound alone resulted in sustained decreases in viral loads and antigens for up to three months after treatment discontinuation, reinforcing its potential as a long-term therapeutic option for chronic HBV infection .

Mecanismo De Acción

GLP-26 ejerce sus efectos al interrumpir la encapsidación del ARN pregenómico, lo que lleva al desensamblaje de la nucleocápside. Este proceso reduce los niveles de ADN circular cerrado covalentemente, que es esencial para la replicación del virus de la hepatitis B. El compuesto se dirige a la ensambladura de la cápside del virus de la hepatitis B, evitando la formación de partículas virales funcionales .

Comparación Con Compuestos Similares

Compuestos similares

Unicidad de GLP-26

This compound es único en su acción específica como modulador de la ensambladura de la cápside del virus de la hepatitis B. A diferencia de los agonistas del receptor del péptido similar al glucagón 1, que se utilizan principalmente para el manejo de la diabetes, this compound se dirige a los mecanismos de replicación viral, lo que lo convierte en un candidato prometedor para la terapia antiviral .

Actividad Biológica

GLP-26 is a novel glyoxamide derivative recognized for its significant biological activity as a capsid assembly modulator (CAM) against Hepatitis B Virus (HBV). This article provides a comprehensive overview of this compound's mechanism of action, pharmacokinetics, efficacy in preclinical models, and safety profile, supported by relevant data tables and case studies.

This compound functions primarily by modulating the assembly of HBV capsids. It binds to the core protein of HBV, resulting in the formation of fewer but more stable capsid particles. This alteration in capsid morphology disrupts the virus's lifecycle, particularly affecting the replication and maintenance of covalently closed circular DNA (cccDNA), a critical component in HBV persistence.

Efficacy Studies

In Vitro Studies:
this compound has demonstrated potent antiviral activity with an effective concentration (EC50) in the single-digit nanomolar range. Specifically, it exhibited:

  • EC50 Values:
    • HepAD38 Cells: 0.003 μM
    • Primary Human Hepatocytes (PHH): 0.04 μM

These values indicate that this compound is significantly more potent than other CAMs currently in clinical trials, such as GLS4, which shows its potential as a leading candidate for HBV therapy .

In Vivo Studies:
In preclinical studies using humanized mouse models, this compound was administered in combination with entecavir (ETV), resulting in notable reductions in viral loads:

  • Log Reduction in HBV DNA:
    • Combination therapy reduced HBV log10 titers by approximately 4.6-fold compared to placebo.

The combination therapy not only reduced viral DNA levels during treatment but also maintained low levels for up to 12 weeks post-treatment cessation, indicating a sustained virological response (SVR) .

Pharmacokinetics

Pharmacokinetic studies conducted in cynomolgus monkeys revealed crucial insights into this compound's bioavailability and distribution:

ParameterValue
Oral Bioavailability34%
Mean Peak Plasma Concentration380.7 ng/mL
Mean Terminal Elimination Half-life2.4 hours
Mean Area Under Curve1660 ng·hr/mL
Plasma Protein Binding86.7%

These results suggest that this compound has favorable pharmacokinetic properties that support its potential use as an oral therapeutic agent against HBV .

Safety Profile

Safety assessments conducted on primary human cardiomyocytes and humanized mice indicated that this compound has a favorable toxicity profile. No significant cardiotoxicity was observed at therapeutic doses, which is critical for developing long-term antiviral therapies .

Comparative Efficacy with Other Agents

The following table summarizes the comparative efficacy of this compound with other known antiviral agents:

AgentEC50 (μM)Viral Load Reduction (Log10)Toxicity Profile
This compound0.0034.6Low
GLS4HigherModerateModerate
EntecavirLowSignificantLow

This comparison underscores this compound's superior potency and lower toxicity profile relative to existing treatments .

Case Studies

  • Combination Therapy Study :
    • In a study involving HBV-infected mice treated with both this compound and ETV, all subjects exhibited significantly reduced viral antigen levels:
      • Mean Reduction in HBsAg: −1 log10
      • Mean Reduction in HBeAg: −1.8 log10
    • Notably, half of the treated mice achieved undetectable viremia by the end of the treatment period .
  • Long-term Efficacy :
    • Follow-up assessments revealed that the antiviral effects persisted even after treatment cessation, suggesting that this compound could contribute to long-term control of HBV infection without continuous therapy .

Propiedades

IUPAC Name

N-(3,4-difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3/c1-5-8-22-19(27)17(25)15-10(2)16(24(4)11(15)3)18(26)23-12-6-7-13(20)14(21)9-12/h1,6-7,9H,8H2,2-4H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOFSIXYJGPNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C(=O)C(=O)NCC#C)C)C)C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.